2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
Description
This compound belongs to the triazolo-thiazine class, characterized by a fused bicyclic core comprising a 1,2,4-triazole ring and a 1,3-thiazine ring.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-11(9-10-5-2-1-3-6-10)14-12-15-16-13-17(12)7-4-8-19-13/h1-3,5-6H,4,7-9H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLKZJHGNIGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with 4-Amino-1,2,4-Triazole-3-Thiol Derivatives
A method adapted from bis-heterocyclic hybrid syntheses involves reacting 3-bromoacetylpyrazole derivatives with 4-amino-1,2,4-triazole-3-thiols under refluxing ethanol in the presence of triethylamine. For the target compound, this translates to:
-
Bromoacetylation : A pyrazole or thiazine precursor is bromoacetylated using hydrobromic acid or N-bromosuccinimide (NBS).
-
Nucleophilic Substitution : The bromoacetyl intermediate reacts with 4-amino-1,2,4-triazole-3-thiol in ethanol at 80°C for 6–8 hours, facilitated by triethylamine (0.2 mL per 20 mL solvent).
-
Cyclization : Intramolecular cyclization forms the triazolo-thiazin ring, confirmed via IR spectroscopy (C=O stretch at 1685 cm⁻¹) and ¹H NMR (δ 4.50 ppm for thiadiazine-CH₂).
Key Conditions :
Acid-Catalyzed Ring Closure
Patent methodologies for triazol-benzodiazepines highlight the use of p-toluenesulfonic acid (PTSA) in toluene under reflux. Applied to triazolo-thiazin synthesis:
-
Hydrazone Formation : Condensation of a thione precursor (e.g., 1,3-thiazin-2-thione) with acetyl hydrazide yields a hydrazone intermediate.
-
Cyclization : PTSA (0.3 mol%) in toluene at 110°C for 10–12 hours induces ring closure.
-
Workup : Cooling to 10–15°C precipitates the product, purified via recrystallization (DMF/ethanol).
Advantages :
Amidation with 2-Phenylacetamide
The triazolo-thiazin core is functionalized via amidation using phenylacetyl chloride or activated phenylacetic acid.
Schotten-Baumann Reaction
A classic approach involves:
-
Activation : 2-Phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Coupling : The acid chloride reacts with the triazolo-thiazin amine in dichloromethane (DCM) at 0–5°C, with aqueous sodium bicarbonate to scavenge HCl.
-
Isolation : The product is extracted, dried (Na₂SO₄), and recrystallized from ethyl acetate.
Carbodiimide-Mediated Amidation
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Activation : 2-Phenylacetic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF, stirred at 25°C for 1 hour.
-
Reaction : Triazolo-thiazin amine (1 eq) is added, stirred for 12–16 hours.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields 80–85% pure product.
Comparative Analysis of Synthetic Routes
Insights :
-
Cyclocondensation offers the best balance of yield and cost for lab-scale synthesis.
-
Acid-catalyzed methods suit industrial production due to minimal purification needs.
-
Carbodiimide-mediated amidation maximizes yield but requires expensive reagents.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Competing pathways may form isomeric byproducts. Solutions include:
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or alkanes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit substantial antimicrobial properties. Studies have shown that 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Further research is required to elucidate the specific molecular targets involved.
Anti-inflammatory Effects
Triazole derivatives are known for their anti-inflammatory properties. The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Neurological Applications
Recent studies have explored the neuroprotective effects of triazole derivatives. There is evidence suggesting that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Case Studies
Mechanism of Action
The mechanism by which 2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide exerts its effects involves interactions with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby affecting physiological processes.
Molecular Targets and Pathways:
Carbonic anhydrase: Inhibition of this enzyme affects pH regulation and ion transport in cells.
Other potential targets include enzymes involved in inflammatory responses, cancer cell proliferation, and microbial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The triazolo-thiazine core differentiates this compound from widely studied triazolo-thiadiazoles (e.g., HTP and ITP in ). Key distinctions include:
- Ring Flexibility : The thiazine ring (6-membered, sulfur-containing) offers greater conformational flexibility compared to the planar thiadiazole (5-membered, two sulfur atoms) .
Table 1: Core Heterocycle Comparison
Substituent Modifications
Amide Group Variations
The acetamide group in the target compound contrasts with benzamide derivatives (e.g., 4-methoxy- and 4-fluoro-benzamides in –9):
- Phenyl vs.
- Steric Effects : The phenyl substituent’s bulkiness could influence steric interactions in enzyme-binding pockets compared to smaller groups like fluorine .
Table 2: Substituent Impact on Physicochemical Properties
Q & A
Q. How can in silico models predict metabolic stability of derivatives for preclinical studies?
- Methodological Answer : ADMET predictors (e.g., SwissADME) analyze logP values (>2.5 indicates membrane permeability) and CYP450 metabolism sites. Docking simulations (AutoDock Vina) prioritize derivatives with binding energies <−8 kcal/mol to target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
